

N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetyl-L-tyrosinamide**

Cat. No.: **B556345**

[Get Quote](#)

CAS Number: 1948-71-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of growing interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential therapeutic applications. Particular focus is given to its emerging role in neuroprotection through the modulation of cellular stress response pathways and its established function as a precursor to catecholamine neurotransmitters. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

N-Acetyl-L-tyrosinamide (CAS 1948-71-6) is a synthetic organic compound derived from L-tyrosine, an essential amino acid. The acetylation of the amino group and the amidation of the carboxyl group enhance its solubility and stability compared to the parent amino acid.^[1] These modifications make it an attractive candidate for various applications, including as a component in pharmaceutical formulations and cosmetic products.^{[2][3]} This guide aims to provide an in-

depth technical resource on **N-Acetyl-L-tyrosinamide**, covering its fundamental properties, synthesis, biological significance, and the methodologies used for its study.

Chemical and Physical Properties

A summary of the key physicochemical properties of **N-Acetyl-L-tyrosinamide** is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[4]
Molecular Weight	222.24 g/mol	[4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	223-225 °C	
Solubility	Soluble in water and ethanol. Soluble in methanol or DMSO.	[3][5]
logP (Octanol/Water Partition Coefficient)	-0.075 (Crippen Calculated)	[2]
pKa	Data not available	
InChI Key	RJNKBEQRBIJDNM- JTQLQIEISA-N	[3]
SMILES	CC(=O)N--INVALID-LINK-- C(=O)N	[6]

Table 1: Physicochemical Properties of **N-Acetyl-L-tyrosinamide**.

Synthesis

The synthesis of **N-Acetyl-L-tyrosinamide** typically involves the protection of the amino group of L-tyrosine via acetylation, followed by the amidation of the carboxyl group. While specific, detailed protocols for the direct synthesis of **N-Acetyl-L-tyrosinamide** are not widely published, a general approach can be inferred from standard peptide synthesis methodologies.

A more documented synthesis route exists for the related compound, N-Acetyl-L-tyrosine, which is presented below as a reference.

Experimental Protocol: Synthesis of N-Acetyl-L-tyrosine (Reference Protocol)

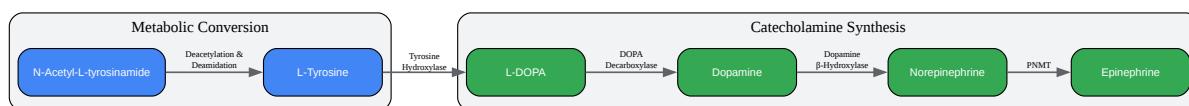
This protocol is adapted from established methods for the N-acetylation of amino acids and would require modification for the subsequent amidation step to yield **N-Acetyl-L-tyrosinamide**.^{[7][8]}

Materials:

- L-Tyrosine
- Acetic anhydride
- 30% (w/v) Sodium hydroxide solution
- Concentrated hydrochloric acid
- Deionized water
- Ethanol (95%)
- Activated carbon

Procedure:

- **Dissolution:** Suspend L-tyrosine in deionized water. While stirring vigorously, slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved (pH ~12).
- **Acetylation:** Cool the solution in an ice bath. Slowly add 1.05 molar equivalents of acetic anhydride dropwise while maintaining the temperature below 10°C. Simultaneously, add 30% sodium hydroxide solution to maintain the pH between 8 and 10.
- **Reaction Completion:** After the addition of acetic anhydride is complete, adjust the pH to ~11.5 with 30% sodium hydroxide solution and stir at room temperature for 20 minutes.

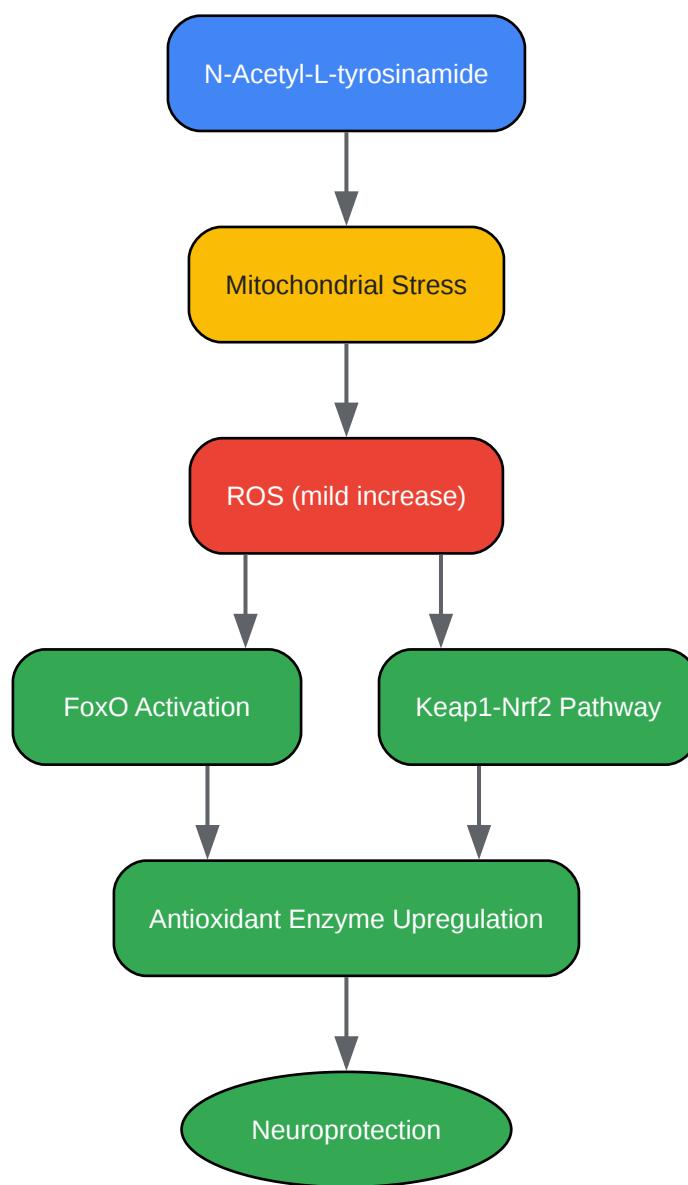

- Acidification and Precipitation: Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate.
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a hot water/ethanol mixture with the use of activated carbon for decolorization.

Biological Activity and Mechanism of Action

N-Acetyl-L-tyrosinamide is investigated for several biological activities, primarily centered around its role as an L-tyrosine analogue and its potential neuroprotective and antioxidant effects.

Catecholamine Precursor

As a derivative of L-tyrosine, **N-Acetyl-L-tyrosinamide** is expected to serve as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.^[9] The proposed metabolic pathway involves the enzymatic conversion of **N-Acetyl-L-tyrosinamide** to L-tyrosine, which then enters the catecholaminergic synthesis pathway.


[Click to download full resolution via product page](#)

Metabolic fate of **N-Acetyl-L-tyrosinamide**.

Neuroprotection and Antioxidant Activity

Emerging research suggests that N-acetylated amino acids may possess neuroprotective properties. While direct evidence for **N-Acetyl-L-tyrosinamide** is limited, studies on the related compound N-Acetyl-L-tyrosine indicate a potential mechanism involving the induction of mitohormesis. This process involves a mild increase in mitochondrial reactive oxygen species (ROS), which in turn activates a protective cellular response mediated by the transcription

factor FoxO and the Keap1-Nrf2 signaling pathway. This pathway upregulates the expression of endogenous antioxidant enzymes, thereby enhancing cellular resilience to oxidative stress. [10] **N-Acetyl-L-tyrosinamide** has also been noted for its potential to react with guanyl radicals, which are formed in response to DNA damage from oxidative insults.[11]

[Click to download full resolution via product page](#)

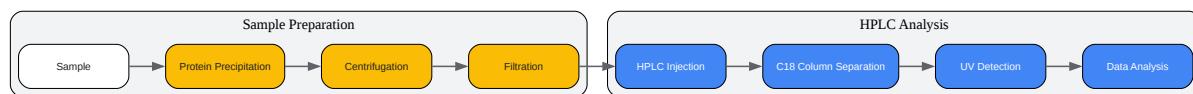
Proposed neuroprotective signaling pathway.

Experimental Protocols

Detailed and validated experimental protocols specifically for **N-Acetyl-L-tyrosinamide** are not extensively available in the public domain. The following protocols for related compounds and assays can be adapted and optimized for the study of **N-Acetyl-L-tyrosinamide**.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of N-acetylated amino acids. The following is a general protocol that can be adapted for **N-Acetyl-L-tyrosinamide**.^{[1][12]}


Materials:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample solvent (e.g., mobile phase or water/acetonitrile mixture)
- Syringe filters (0.45 µm)

Procedure:

- Sample Preparation:
 - For pure substance: Dissolve a known weight of **N-Acetyl-L-tyrosinamide** in the sample solvent to create a stock solution. Prepare a series of dilutions for a calibration curve.
 - For biological samples: Perform protein precipitation using an agent like ice-cold trichloroacetic acid or acetonitrile. Centrifuge to pellet the protein and filter the supernatant.
- HPLC Conditions:
 - Column: C18 reversed-phase

- Mobile Phase: A gradient of Mobile Phase A and B. An example gradient could be starting at 5% B, increasing to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 274 nm (approximated based on tyrosine's absorbance)
- Injection Volume: 20 μ L
- Quantification: Generate a standard curve by plotting the peak area against the concentration of the **N-Acetyl-L-tyrosinamide** standards. Determine the concentration in unknown samples by interpolation from this curve.

[Click to download full resolution via product page](#)

General workflow for HPLC analysis.

Antioxidant Capacity Assays

The antioxidant potential of **N-Acetyl-L-tyrosinamide** can be assessed using various in vitro assays. Due to the presence of the phenolic hydroxyl group, it is expected to exhibit antioxidant activity.[13]

Common Antioxidant Assays:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.

- ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of the oxidation of a fluorescent probe by peroxy radicals.

General Protocol for DPPH Assay:

- Prepare a stock solution of **N-Acetyl-L-tyrosinamide** in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add increasing concentrations of the **N-Acetyl-L-tyrosinamide** solution.
- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at ~517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Applications in Research and Drug Development

N-Acetyl-L-tyrosinamide holds potential in several areas of research and development:

- Neuropharmacology: Its potential neuroprotective effects warrant further investigation in models of neurodegenerative diseases and neuronal injury.[10]
- Drug Delivery: As a more soluble form of tyrosine, it could be explored as a component in parenteral nutrition or as a pro-drug for targeted delivery of tyrosine.
- Cosmeceuticals: Its antioxidant properties and potential to protect against DNA damage make it a candidate for anti-aging and skin-protecting cosmetic formulations.[3][11]
- Enzyme Inhibition Studies: As an analogue of L-tyrosine, it can be used to study the substrate specificity and inhibition of enzymes involved in tyrosine metabolism.[4]

Conclusion

N-Acetyl-L-tyrosinamide is a versatile molecule with a range of potential applications stemming from its enhanced solubility and its relationship to L-tyrosine. While its biological activities, particularly in neuroprotection, are promising, further research is required to fully elucidate its mechanisms of action and to establish detailed and validated experimental protocols for its synthesis and analysis. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-L-tyrosinamide (CAS 1948-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioaustralis.com [bioaustralis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556345#n-acetyl-l-tyrosinamide-cas-number-1948-71-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com